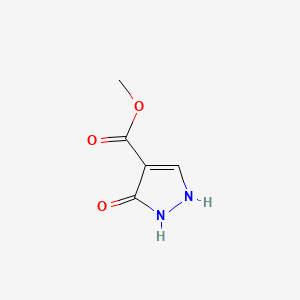
(-)-Tramadol-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Tramadol-d6 Hydrochloride is a deuterated form of the synthetic opioid analgesic tramadol. It is primarily used in scientific research to study the pharmacokinetics and metabolism of tramadol. The deuterium atoms in this compound replace the hydrogen atoms, which can help in distinguishing the compound from its non-deuterated counterpart in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Tramadol-d6 Hydrochloride involves the deuteration of tramadol. This process typically includes the following steps:
Deuteration of Starting Material: The starting material, tramadol, undergoes a deuteration process where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents such as deuterium gas (D2) or deuterated solvents.
Hydrochloride Formation: The deuterated tramadol is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of tramadol are subjected to deuteration using deuterium gas or deuterated solvents under controlled conditions.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Salt Formation: The purified deuterated tramadol is then reacted with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Tramadol-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Alcohol or amine derivatives.
Substitution Products: Compounds with nucleophilic groups replacing deuterium atoms.
Applications De Recherche Scientifique
(-)-Tramadol-d6 Hydrochloride has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of tramadol in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of tramadol.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to distinguish between deuterated and non-deuterated compounds.
Drug Development: Assists in the development of new opioid analgesics by providing insights into the metabolic pathways and pharmacokinetics of tramadol.
Mécanisme D'action
(-)-Tramadol-d6 Hydrochloride exerts its effects through the same mechanism as tramadol. It acts as a centrally acting analgesic with a dual mechanism of action:
Opioid Receptor Agonism: It binds to the μ-opioid receptors in the central nervous system, leading to analgesic effects.
Inhibition of Neurotransmitter Reuptake: It inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and contributing to its analgesic properties.
Comparaison Avec Des Composés Similaires
Tramadol Hydrochloride: The non-deuterated form of (-)-Tramadol-d6 Hydrochloride.
O-Desmethyltramadol: A major active metabolite of tramadol.
Tapentadol: Another centrally acting analgesic with a similar dual mechanism of action.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it distinguishable from its non-deuterated counterpart in analytical studies. This property is particularly useful in pharmacokinetic and metabolic studies, where precise tracking of the compound is required.
Propriétés
Numéro CAS |
1109217-86-8 |
|---|---|
Formule moléculaire |
C16H26ClNO2 |
Poids moléculaire |
305.876 |
Nom IUPAC |
(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1/i1D3,2D3; |
Clé InChI |
PPKXEPBICJTCRU-CDUMCSIOSA-N |
SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Synonymes |
(1S,2S)-(-)-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; (1S-cis)-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)_x000B_cyclohexanol Hydrochloride; (-)-(1S,2S)-Tramadol-d6 Hydrochloride; E 381-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













